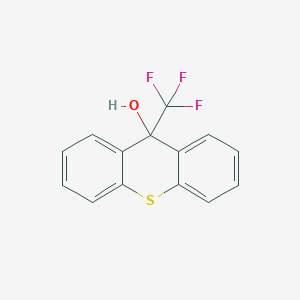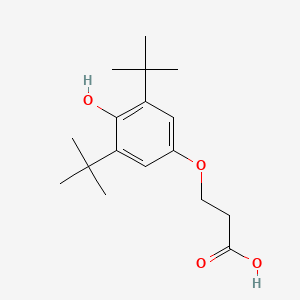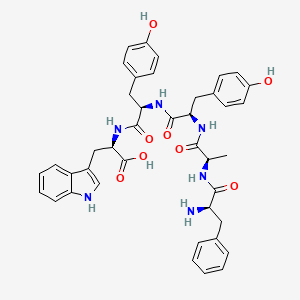![molecular formula C16H12Cl2N2O2 B12592312 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid CAS No. 875577-71-2](/img/structure/B12592312.png)
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the 2,4-dichlorophenyl group and the carboxylic acid functional group further enhances its chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic aldehydes or ketones.
Introduction of the 2,4-Dichlorophenyl Group: This step involves the alkylation of the indazole core with 2,4-dichlorobenzyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, using nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions vary depending on the desired transformation and the specific functional groups involved.
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethyl-1H-imidazole: This compound shares the 2,4-dichlorophenyl group but has an imidazole core instead of an indazole core.
1-[2-Azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole: This compound features an azido group and an imidazole core, with similar antifungal activity.
N-(2,4-Dichlorophenyl)-1H-indazole-3-carboxamide:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
875577-71-2 |
|---|---|
Fórmula molecular |
C16H12Cl2N2O2 |
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
1-[1-(2,4-dichlorophenyl)ethyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9(11-7-6-10(17)8-13(11)18)20-14-5-3-2-4-12(14)15(19-20)16(21)22/h2-9H,1H3,(H,21,22) |
Clave InChI |
RQGZPGWKKBDKIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=CC=CC=C3C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)





![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)



![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

